molecular formula C8H14N2O B1675033 Loline CAS No. 25161-91-5

Loline

Cat. No. B1675033
CAS RN: 25161-91-5
M. Wt: 154.21 g/mol
InChI Key: OPMNROCQHKJDAQ-FKSUSPILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loline is a member of the 1-aminopyrrolizidines, which are bioactive natural products with several distinct biological and chemical features . It is produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . Loline increases the resistance of endophyte-infected grasses to insect herbivores and may also protect the infected plants from environmental stresses such as drought and spatial competition .


Synthesis Analysis

Loline has posed surprising challenges to synthetic chemists despite its simple-looking structure . An efficient synthesis of loline incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This synthesis is marked by a high degree of chemo- and stereoselectivity .


Molecular Structure Analysis

The basic chemical structure of loline comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . This ether bridge, a hallmark feature of loline, is uncommon in organic compounds and joins two distant ring (C-2 and C-7) carbons .


Chemical Reactions Analysis

The synthesis of loline involves several chemical reactions, including a Sharpless epoxidation, a Grubbs olefin metathesis, and a transannular aminobromination . These reactions convert an eight-membered cyclic carbamate into a bromopyrrolizidine .


Physical And Chemical Properties Analysis

Loline has a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol . It is an oil-type compound .

Scientific Research Applications

Internet of Things (IoT) Applications

  • IoT and Automation : Loline ES P8266 devices, combined with Shield base and Nextion touchscreen display, are instrumental in IoT applications. They facilitate the creation of solutions for automation, monitoring, security, and remote operations, thus contributing significantly to technological advancements in various fields like smart phones, computers, and tablets (Bento et al., 2021).

Chemical Synthesis and Biological Research

  • Synthesis Challenges and Applications : Loline alkaloids, despite their simple structure, present challenges in chemical synthesis. Recent advances include an efficient asymmetric total synthesis of loline, which is crucial for studying the complex interactions in ecological systems involving plants, fungi, insects, and bacteria (Çakmak et al., 2011).
  • Production in Defined Media : The production of loline alkaloids in defined media by Neotyphodium uncinatum has been studied. This research enhances understanding of the fungal origins of these alkaloids and their accumulation in different conditions, which is vital for exploring their potential applications in agriculture and pest control (Blankenship et al., 2001).

Biological Activities and Ecological Roles

  • Insecticidal Properties and Mutualism : Loline alkaloids, produced by symbiotic fungi in grasses, play a significant role in plant defense against herbivores. Understanding their biosynthesis and ecological roles is crucial for developing natural pest control methods and studying plant-fungus-insect interactions (Schardl et al., 2007).

Genetic and Enzymatic Studies

  • Enzymatic Diversification : Research on the enzymes involved in the diversification of loline alkaloids in grass-Epichloë symbiota has provided insights into the biochemical pathways. This knowledge is pivotal for understanding and potentially manipulating these pathways for agricultural benefits (Pan et al., 2014).
  • Gene Clusters in Fungal Endophytes : Identifying gene clusters related to loline alkaloid production in Neotyphodium uncinatum has been a significant step in understanding the genetic basis ofthese alkaloids' biosynthesis. This information can be leveraged for genetic engineering approaches in pest control and plant protection (Spiering et al., 2005).

Agricultural Applications and Pest Control

  • Protection from Aphids : The production of loline alkaloids in plants has been linked to enhanced protection from aphids, a common pest in agriculture. Understanding this protective mechanism can inform the development of pest-resistant crops, thereby reducing the reliance on chemical pesticides (Wilkinson et al., 2000).
  • Biosynthesis Pathway Elucidation : Studies on the sequence of bond formation in loline alkaloid biosynthesis have provided valuable insights into the chemical processes involved. This information is crucial for synthetic biology applications and the development of bio-based pest control strategies (Faulkner et al., 2006).

Analytical and Diagnostic Techniques

  • Development of Analytical Methods : The creation of an enzyme-linked immunosorbent assay for detecting loline alkaloids in pastures represents a significant advancement in analytical techniques. This method is essential for monitoring loline levels in agricultural settings, ensuring optimal use of these compounds for pest control (Briggs et al., 2017).

Environmental and Ecological Impacts

  • Installation of Ether Bridge in Lolines : Research into the installation of the ether bridge in loline alkaloids has shed light on the unique chemical transformations in these compounds, contributing to our understanding of natural insecticides and their environmental impacts (Pan et al., 2018).

Safety And Hazards

Loline is intended for research use only, not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including rinsing skin with water, flushing eyes with water, and seeking medical attention .

properties

IUPAC Name

(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNROCQHKJDAQ-FKSUSPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C2CN3C1C(O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loline

CAS RN

25161-91-5
Record name Loline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25161-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC997T2WZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,540
Citations
CL Schardl, RB Grossman, P Nagabhyru, JR Faulkner… - Phytochemistry, 2007 - Elsevier
… loline-biosynthetic pathway has been elucidated by administering isotopically labeled precursors to fungal cultures and by comparisons of loline … the history of loline discovery, methods …
Number of citations: 365 www.sciencedirect.com
SG Davies, AM Fletcher, SM Linsdall… - The Journal of …, 2023 - ACS Publications
… the loline alkaloid core. Facile manipulations then gave a range of loline alkaloids, including loline … in the synthesis of several members of the loline alkaloid family, including loline itself. …
Number of citations: 3 pubs.acs.org
HH Wilkinson, MR Siegel… - Molecular Plant …, 2000 - Am Phytopath Society
… a single genetic locus controlling loline alkaloid expression in those E. … loline alkaloid levels correlated with levels of anti-aphid activity. These results suggested a key role of the loline …
Number of citations: 332 apsjournals.apsnet.org
WE Riedell, RE Kieckhefer… - Journal of …, 1991 - meridian.allenpress.com
… derivatives of loline, namely N-methyl loline and N-acetyl loline, as well as Nformyl loline (Yates … parameters studied included N-lauroyl loline, N-palmitoyl loline, and N-cinnamoyl loline. …
Number of citations: 156 meridian.allenpress.com
JD Blankenship, MJ Spiering, HH Wilkinson, FF Fannin… - Phytochemistry, 2001 - Elsevier
… the internal environment of the plant may stimulate loline production. In this paper, it is demonstrated that three of the loline alkaloids found in plant tissue—loline (1), N-acetylnorloline (2…
Number of citations: 207 www.sciencedirect.com
MJ Spiering, CD Moon, HH Wilkinson, CL Schardl - Genetics, 2005 - academic.oup.com
Loline alkaloids are produced by mutualistic fungi symbiotic with grasses, and they protect the host plants from insects. Here we identify in the fungal symbiont, Neotyphodium uncinatum…
Number of citations: 189 academic.oup.com
M Justus, L Witte, T Hartmann - Phytochemistry, 1997 - Elsevier
… analysis of loline alkaloids by capillary GC is described. The loline alkaloid levels and … We became interested in the loline alkaloids for Tall fescue (Festuca arundinacea Schreb.) …
Number of citations: 116 www.sciencedirect.com
MR TePaske, RG Powell… - Journal of Agricultural and …, 1993 - ACS Publications
… in this study contained measurable concentrations of loline- or ergot-type alkaloids; all samples discussed in the remainder of this paper are EL The results of the loline- and ergot-type …
Number of citations: 131 pubs.acs.org
M Cakmak, P Mayer, D Trauner - Nature chemistry, 2011 - nature.com
… Here, we report an asymmetric total synthesis of loline that, with … to several members of the loline alkaloid family. It delivers … , fungi, insects and bacteria brokered by loline alkaloids. …
Number of citations: 65 www.nature.com
LP Bush, PL Cornelius, RC Buckner, DR Varney… - Crop …, 1982 - Wiley Online Library
… , Nacetyl loline and N-formyl loline, in tall fescue and their … N-acetyl loline and N-formyl loline were quantified by gas… Seed were harvested for analyses of N-acetyl and N-formyl loline …
Number of citations: 122 acsess.onlinelibrary.wiley.com

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